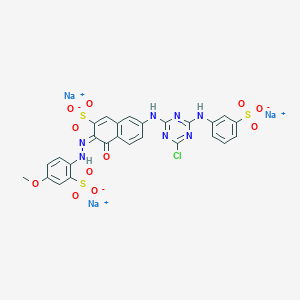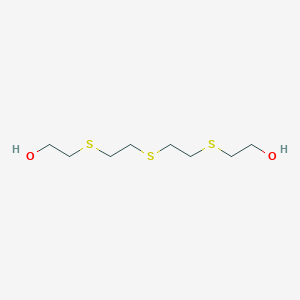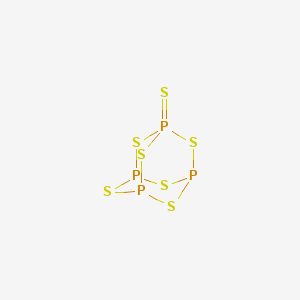
Tetraphosphorus heptasulphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphosphorus heptasulphide (P4S7) is a chemical compound that is widely used in scientific research. It is a yellowish-brown solid that is insoluble in water but soluble in organic solvents like benzene, toluene, and carbon disulphide. P4S7 is mainly used as a reagent in organic synthesis, but it also has applications in other fields like materials science and biochemistry.
Wissenschaftliche Forschungsanwendungen
Vibrational Analysis
Tetraphosphorus heptasulphide (P4S7) has been studied for its vibrational properties. Theoretical analysis using quantum chemistry codes has examined its normal mode frequencies and vibrational assignments. This research is significant for understanding the molecular behavior and properties of P4S7 in various scientific applications (Jensen, Zeroka, & Banerjee, 2000).
Biomedical Applications of Phosphorus Compounds
While not specifically on P4S7, research on black phosphorus, a form of phosphorene, offers insights into the biomedical potential of phosphorus compounds. Black phosphorus is noted for its excellent optical, mechanical, and electrical properties, making it a promising material for biosensing, drug delivery, and cancer therapies (Choi et al., 2018).
Organophosphorus Extractants in Nuclear Fuel Reprocessing
Research into organophosphorus extractants, which includes compounds like P4S7, highlights their role in the reprocessing of spent nuclear fuel and lanthanide recovery. Understanding the speciation of these complexes is vital for improving the efficiency of biphasic systems used in nuclear reprocessing (Graham et al., 2022).
Chemical Synthesis and Thionation
P4S7-related compounds have been used in thionation reactions in organic chemistry. Their selective thionating power is significant for synthesizing various sulfur-containing organic compounds, contributing to the advancement of organic synthesis techniques (Bergman et al., 2011).
Chemical Analysis and Sensor Development
Research has explored the use of related sulphide compounds in chemical analysis and sensor development. For instance, studies on tetraethylthiuram disulphide demonstrate its application in selective ion transport and as an ionophore in ion-selective electrodes, which has implications for analytical chemistry and environmental monitoring (Kumar, Shipra, & Manjusha, 2010).
Eigenschaften
CAS-Nummer |
12037-82-0 |
|---|---|
Produktname |
Tetraphosphorus heptasulphide |
Molekularformel |
P4S7 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
1-sulfanylidene-2,4,6,8,9,10-hexathia-1λ5,3,5,7-tetraphosphatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/P4S7/c5-4-9-1-6-2(10-4)8-3(7-1)11-4 |
InChI-Schlüssel |
LUGHFUPPCAAIHD-UHFFFAOYSA-N |
SMILES |
P12SP3SP(S1)SP(=S)(S2)S3 |
Kanonische SMILES |
P12SP3SP(S1)SP(=S)(S2)S3 |
Andere CAS-Nummern |
12037-82-0 |
Physikalische Beschreibung |
Phosphorus heptasulfide, free from yellow and white phosphorus appears as light-yellow crystals, light-gray powder, or fused solid. Melting point 310°C. Density 2.19 g / cm3. May spontaneously heat and ignite under exposure to moisture. Produces phosphorus pentaoxide and sulfur dioxide during combustion. Phosphorus pentaoxide reacts with water to form phosphoric acid, a corrosive material. Phosphorus heptasulfide reacts with water to form phosphoric acid and hydrogen sulfide, a toxic flammable gas with a rotten-egg smell. Continued exposure to hydrogen sulfide disables the sense of smell. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



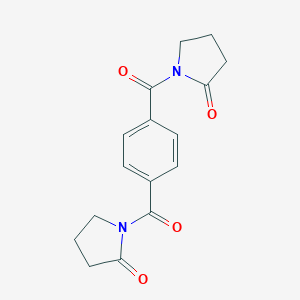
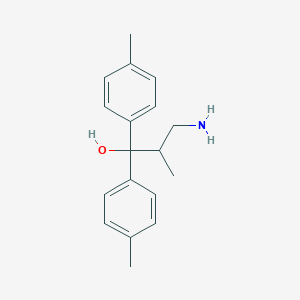
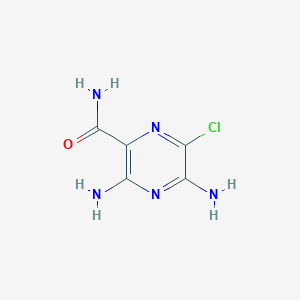
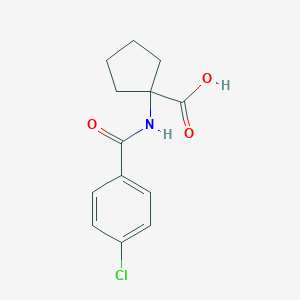
![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)
![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)
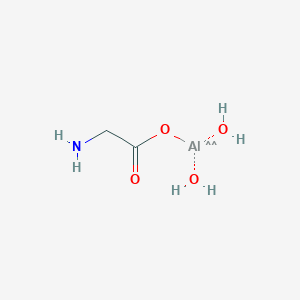
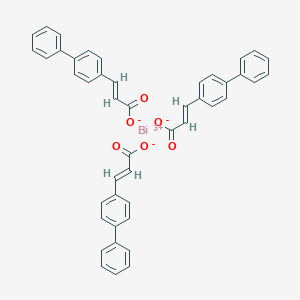
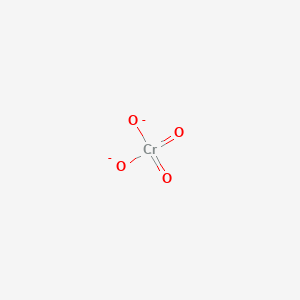
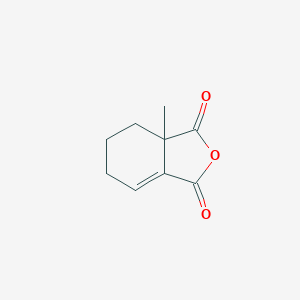
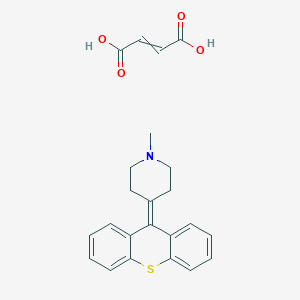
![Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B82764.png)
